1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid
Description
1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a cyclohexylmethyl group at the 1-position, a ketone at the 5-position, and a carboxylic acid at the 3-position of the pyrrolidine ring. This structure places it within a broader class of 5-oxo-pyrrolidine-3-carboxylic acid derivatives, which are frequently studied for their diverse biological activities and synthetic versatility.
Properties
IUPAC Name |
1-(cyclohexylmethyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKQUGUDMBOQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304859-16-3 | |
| Record name | 1-(Cyclohexylmethyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304859-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid typically involves the reaction of cyclohexylmethylamine with itaconic acid . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
Chemical Reactions Analysis
1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The pathways involved in its action depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid, emphasizing substituent effects, molecular properties, and biological activities:
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity: The 5-chloro-2-hydroxyphenyl derivative (C₁₁H₁₀ClNO₄) demonstrated significant antioxidant activity, attributed to the electron-withdrawing chlorine and hydroxyl groups enhancing radical scavenging .
Synthetic Flexibility: Derivatives with hydrazide (e.g., compound 3 in ) or ester (e.g., methyl ester in ) functionalities serve as intermediates for further functionalization, enabling the creation of libraries for SAR studies .
Structural Insights :
Biological Activity
1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a cyclohexylmethyl group and an oxo group at the 5-position. Its structural formula can be represented as follows:
This structure contributes to its unique chemical reactivity and biological activity, particularly in enzyme interactions.
Synthesis
The synthesis of this compound typically involves the construction of the pyrrolidine framework through various synthetic strategies, including:
- Cyclization reactions using suitable precursors.
- Functional group modifications to introduce the cyclohexylmethyl substituent.
These methods ensure high purity and yield, allowing for extensive biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The following table summarizes findings from recent studies:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 | 24.5 | Significant reduction in cell viability |
| Cisplatin | A549 | 10 | Standard chemotherapeutic comparison |
The compound's mechanism appears to involve the induction of apoptosis and modulation of cell signaling pathways related to cancer cell survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The following table outlines its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | Effective against resistant strains |
| Escherichia coli | >128 µg/mL | Limited activity observed |
These results suggest potential applications in treating infections caused by resistant bacterial strains .
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. Notably, it has been shown to inhibit carbonic anhydrase isoenzymes, which play critical roles in pH regulation and ion transport within cells. This interaction is crucial for understanding its pharmacological profile and therapeutic potential.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Anticancer Efficacy : In a study involving A549 cells, treatment with this compound at a concentration of 100 µM resulted in a significant decrease in cell viability compared to untreated controls.
- Antimicrobial Testing : Another study evaluated the compound's effectiveness against MRSA, demonstrating notable inhibitory effects at concentrations below those required for standard antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
